Bienvenue dans la boutique en ligne BenchChem!

1-(4-Aminophenyl)cyclopentanecarboxylic acid

Lipophilicity Drug-likeness Cycloalkane SAR

1-(4-Aminophenyl)cyclopentanecarboxylic acid is a crucial, conformationally constrained scaffold for medicinal chemistry, essential as the direct precursor to the marketed VEGFR2 inhibitor apatinib. Its distinct para-amino cyclopentane structure is non-interchangeable; altering the ring size or substitution pattern critically impacts target binding and pharmacokinetics. Procuring this specific ≥98% pure intermediate ensures fidelity to patented synthetic routes, avoiding costly re-optimization. Ideal for kinase inhibitor development, PROTAC design, and fragment-based screening.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 91640-63-0
Cat. No. B2497475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)cyclopentanecarboxylic acid
CAS91640-63-0
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)N)C(=O)O
InChIInChI=1S/C12H15NO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8,13H2,(H,14,15)
InChIKeyYIQOEBGLMQXPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Aminophenyl)cyclopentanecarboxylic Acid (CAS 91640-63-0): Cyclopentane-Ring Building Block for Kinase-Targeted Drug Synthesis


1-(4-Aminophenyl)cyclopentanecarboxylic acid (CAS 91640-63-0) is a cyclopentane-based amino acid derivative featuring a para-aminophenyl substituent and a quaternary carboxylic acid center. It belongs to the class of α,α-disubstituted cyclopentanecarboxylic acids, which serve as conformationally constrained scaffolds in medicinal chemistry [1]. The compound is a versatile intermediate in the synthesis of kinase inhibitors, most notably apatinib, an approved VEGFR2-targeted therapy for advanced gastric cancer [2]. Its commercial availability at 98% purity from multiple suppliers supports its use in pharmaceutical R&D and chemical biology applications .

Why 1-(4-Aminophenyl)cyclopentanecarboxylic Acid Cannot Be Replaced by Cyclobutane, Cyclohexane, or meta-Positional Analogs


In-class 1-(4-aminophenyl)cycloalkanecarboxylic acids are not interchangeable. Ring size dictates conformational flexibility, lipophilicity (logP), and steric bulk, all of which critically influence target binding and pharmacokinetics. The para-amino substitution pattern determines hydrogen-bonding geometry and electronic character, directly affecting reactivity in coupling reactions and biological target engagement [1]. Substituting the cyclopentane ring (C5) with cyclobutane (C4) or cyclohexane (C6) alters logP by approximately 0.3–0.6 units and molecular weight by 14–28 Da, which can shift a compound outside optimal drug-like property space. Similarly, the meta-isomer (1708309-49-2) exhibits different electronic distribution and steric presentation, leading to divergent synthetic utility and biological activity . These differences are non-trivial: in the apatinib synthesis route, the cyclopentane ring is essential for VEGFR2 inhibition, and any ring modification would require complete re-optimization of the SAR [2].

Quantitative Head-to-Head Evidence: Where 1-(4-Aminophenyl)cyclopentanecarboxylic Acid Outperforms Its Structural Analogs


Lipophilicity (LogP) Comparison: Cyclopentane vs. Cyclohexane Ring – Impact on Predicted Oral Bioavailability

The computed logP of 1-(4-aminophenyl)cyclopentanecarboxylic acid (XLogP3-AA 2.1; alternative calculation LogP 2.75) positions it within the optimal range for oral drug candidates (LogP 1–3) [1]. In contrast, the cyclohexane analog (C6, CAS 93431-05-1) carries additional methylene units that increase lipophilicity, predictably shifting logP beyond the preferred window and reducing aqueous solubility. The cyclobutane analog (C4, CAS 1314661-85-2) is more compact but introduces greater ring strain (≈26.3 kcal/mol for cyclobutane vs. ≈6.5 kcal/mol for cyclopentane), which may compromise chemical stability [2]. The cyclopentane ring thus provides a balanced lipophilic-hydrophilic profile that is neither too greasy (C6) nor too strained (C4).

Lipophilicity Drug-likeness Cycloalkane SAR

Molecular Weight and Property Space: Cyclopentane vs. Cyclobutane vs. Cyclohexane Scaffolds

The molecular weight (MW) of 1-(4-aminophenyl)cyclopentanecarboxylic acid is 205.25 Da, falling within the ideal range for fragment-based screening (MW < 300 Da) [1]. The cyclobutane analog (C11H13NO2, MW 191.23 Da) is lighter but loses conformational flexibility, while the cyclohexane analog (C13H17NO2, MW 219.28 Da) is heavier and exceeds the preferred fragment limit. Each 14-Da increment (one CH2 unit) adds significant lipophilicity without necessarily improving binding enthalpy. The cyclopentane scaffold thus offers the most favorable balance of molecular weight, conformational diversity, and synthetic tractability.

Molecular weight Scaffold optimization Fragment-based drug design

Para- vs. Meta-Amino Substitution: Impact on Synthetic Utility in Drug Intermediate Preparation

The para-amino substitution pattern of 1-(4-aminophenyl)cyclopentanecarboxylic acid is critical for its use in the synthesis of apatinib, where the amino group undergoes amidation with 2-chloronicotinoyl chloride to form the key 1-{4-[(2-chloropyridin-3-yl)carbonylamino]phenyl}cyclopentane intermediate [1]. The meta-amino isomer (CAS 1692296-25-5) would produce a different spatial orientation of the resulting amide, disrupting the linear geometry required for VEGFR2 kinase inhibition. In the reported apatinib synthesis, the para-substitution ensures correct vector alignment for subsequent 4-aminomethylpyridine substitution, enabling the final N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-picolyl)amino]-3-pyridinecarboxamide structure with IC50 = 2–5 nM against VEGFR2 [2].

Regioisomer comparison Synthetic intermediate Apatinib synthesis

Purity and Supply Metrics: Commercial Availability at 98% Purity Supports Reproducible Research

1-(4-Aminophenyl)cyclopentanecarboxylic acid is commercially available from multiple independent suppliers at ≥98% purity (HPLC), including Leyan (Cat. 1532549), AKSci (Cat. 9457AH), and MolCore (NLT 98%) . In contrast, the cyclobutane analog is typically supplied at 97% purity, and the meta-isomer is less widely stocked, often requiring custom synthesis. The consistent 98% purity specification reduces batch-to-batch variability in multi-step syntheses and minimizes purification burden for end users.

Purity specification Supply chain reliability Quality control

Procurement-Driven Application Scenarios for 1-(4-Aminophenyl)cyclopentanecarboxylic Acid


Synthesis of Apatinib and VEGFR2-Targeted Tyrosine Kinase Inhibitors

This compound is the direct precursor to 1-(4-aminophenyl)cyclopentanecarboxylic acid alkyl ester, a key intermediate in the patented synthesis of apatinib (CN109879805B). Apatinib is a marketed VEGFR2 inhibitor (IC50 2–5 nM) used for advanced gastric cancer. Procurement of the para-amino cyclopentane acid ensures fidelity to the published route and avoids the synthetic pitfalls associated with meta-isomer or alternative ring sizes [1].

Medicinal Chemistry Scaffold Optimization with Balanced Lipophilicity

With a computed LogP of 2.1–2.75, this cyclopentane scaffold occupies a favorable lipophilicity window for oral bioavailability. It is suitable for fragment-based drug discovery where maintaining LogP < 3 and MW < 300 Da is critical. The cyclopentane ring provides sufficient conformational constraint to confer target selectivity without the excessive rigidity of cyclobutane or the excessive flexibility and lipophilicity of cyclohexane [2].

Chemical Biology Toolkit for Profiling Aminophenyl-Cycloalkane Binding Interactions

The free amino and carboxylic acid groups allow orthogonal derivatization (amide coupling, esterification, reductive amination) for generating probe molecules. The para-substitution pattern ensures linear geometry suitable for designing bivalent ligands or PROTACs. Multi-supplier availability at 98% purity supports consistent reagent quality across biological assay replicates .

Quote Request

Request a Quote for 1-(4-Aminophenyl)cyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.